

# 3-Ethyl-4-methylheptane chemical suppliers and availability

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Ethyl-4-methylheptane**

Cat. No.: **B12653965**

[Get Quote](#)

An In-depth Technical Guide to **3-Ethyl-4-methylheptane** for Advanced Research

## Introduction

**3-Ethyl-4-methylheptane** is a branched-chain alkane with the molecular formula C10H22.<sup>[1]</sup> <sup>[2]</sup> As a saturated hydrocarbon, it belongs to a class of organic compounds that are foundational in various chemical disciplines. While not as widely recognized as its simpler isomers, its specific stereochemistry and physical properties make it a subject of interest for researchers in organic synthesis, materials science, and as a potential component or reference standard in complex hydrocarbon mixtures. This guide provides a comprehensive overview of its chemical properties, availability, handling, and potential applications, with a focus on the needs of research scientists and professionals in drug development.

## Chemical Identity and Physicochemical Properties

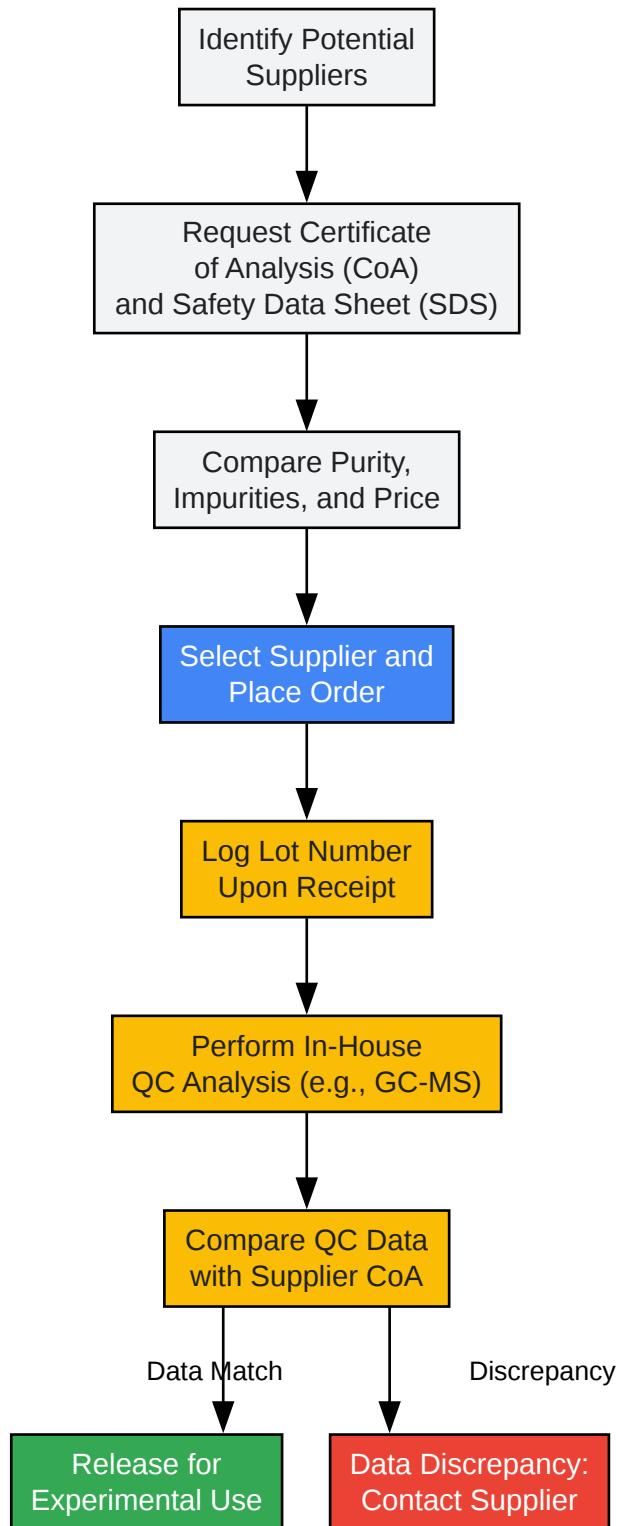
A precise understanding of a molecule's physical and chemical characteristics is paramount for its effective application in a research setting. **3-Ethyl-4-methylheptane** is a colorless liquid with properties characteristic of a C10 alkane.

| Property          | Value               | Source                                  |
|-------------------|---------------------|-----------------------------------------|
| CAS Number        | 52896-91-0          | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C10H22              | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 142.28 g/mol        | <a href="#">[1]</a>                     |
| Boiling Point     | 163.1°C at 760 mmHg | <a href="#">[3]</a>                     |
| Melting Point     | -53.99°C            | <a href="#">[3]</a>                     |
| Density           | 0.732 g/cm³         | <a href="#">[3]</a>                     |
| Refractive Index  | 1.4184              | <a href="#">[3]</a>                     |
| Vapor Pressure    | 2.74 mmHg at 25°C   | <a href="#">[3]</a>                     |
| LogP              | 3.85880             | <a href="#">[3]</a>                     |

These properties indicate a non-polar, volatile compound with low water solubility, which dictates its behavior as a solvent and its handling requirements.

## Procurement and Supplier Landscape

For researchers, securing high-purity chemical reagents is a critical first step in any experimental workflow. **3-Ethyl-4-methylheptane** is available from a number of specialty chemical suppliers, though it is not as commonly stocked as more linear alkanes.


## Supplier Overview

| Supplier      | Noted Purity/Grade | Availability  | Use Limitation                                 |
|---------------|--------------------|---------------|------------------------------------------------|
| Parchem       | Specialty Chemical | Global Supply | Not specified                                  |
| TCI Chemicals | >99.0% (GC)        | Inquire       | Not specified                                  |
| CP Lab Safety | Not specified      | 1mL           | Professional, research, industrial use only[4] |
| LookChem      | Varies             | Inquire       | Not specified                                  |
| ChemicalBook  | Varies             | Inquire       | Non-medical, research/industrial use[5]        |

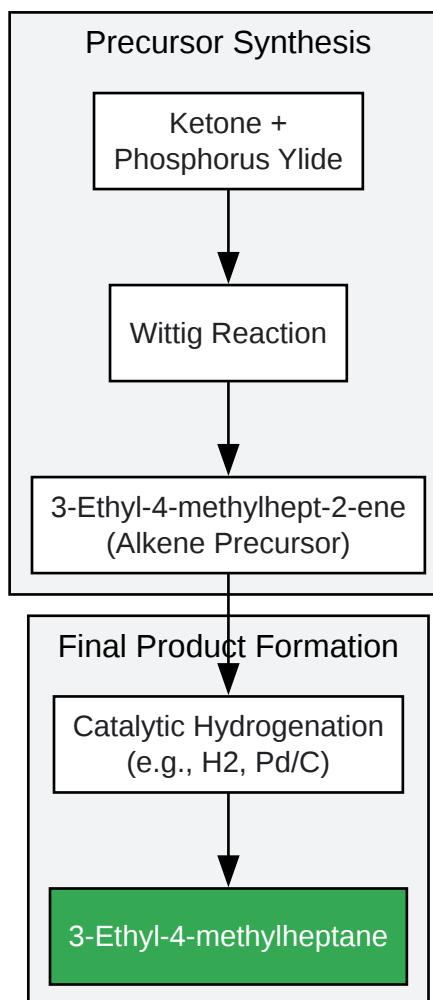
## Procurement Workflow: A Self-Validating System

The process of procuring a chemical like **3-Ethyl-4-methylheptane** should be treated as the first step of the experimental protocol itself. A self-validating procurement system ensures that the material received matches the required specifications, preventing costly errors and ensuring reproducibility.

Diagram 1: Self-Validating Procurement Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for ensuring chemical identity and purity.


The causality behind this workflow is rooted in the principle of verification. The supplier's Certificate of Analysis provides a baseline for purity and identity. However, in-house analytical verification (e.g., via GC-MS or NMR) is crucial to confirm these specifications and to identify any potential degradation or contamination that may have occurred during shipping or storage. This dual-check system ensures the integrity of the starting material.

## Synthesis and Spectroscopic Analysis

### Synthetic Pathways

Branched alkanes such as **3-Ethyl-4-methylheptane** are typically synthesized through the catalytic hydrogenation of their corresponding alkene precursors.<sup>[6]</sup> In this case, the precursor would be an isomer of 3-ethyl-4-methylheptene. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (temperature, pressure) are critical in ensuring complete saturation of the double bond without inducing unwanted side reactions like isomerization or cracking.

Diagram 2: General Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Ethyl-4-methylheptane** from an alkene.

## Analytical Characterization Protocol

To confirm the identity and purity of **3-Ethyl-4-methylheptane**, a multi-technique approach is recommended.

### 1. Gas Chromatography-Mass Spectrometry (GC-MS):

- Objective: To determine purity and confirm molecular weight.
- Methodology:

- Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).
- Inject the solution into a GC equipped with a non-polar column.
- The retention time is compared against a known standard if available. The resulting peak area provides a quantitative measure of purity.
- The eluent is directed into a mass spectrometer. The resulting mass spectrum should show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of **3-Ethyl-4-methylheptane** (142.28 g/mol) and a fragmentation pattern consistent with its branched alkane structure.[1][7]

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the precise chemical structure.
- Methodology:
  - Dissolve a small amount of the sample in a deuterated solvent (e.g.,  $CDCl_3$ ).
  - Acquire  $^1H$  and  $^{13}C$  NMR spectra.
  - The  $^1H$  NMR spectrum will show distinct signals for the different types of protons (e.g., -CH<sub>3</sub>, -CH<sub>2</sub>-, -CH). The chemical shifts, integration values, and splitting patterns must be consistent with the **3-ethyl-4-methylheptane** structure.
  - The  $^{13}C$  NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule.

The combination of these techniques provides a robust, self-validating confirmation of the material's identity and purity.

## Relevance in Drug Discovery and Development

While **3-Ethyl-4-methylheptane** is not an active pharmaceutical ingredient itself, its structural motifs—specifically the presence of ethyl and methyl groups on an aliphatic chain—are highly relevant in medicinal chemistry. The strategic placement of small alkyl groups can profoundly impact a drug candidate's properties.

## The "Magic Methyl" Effect and Beyond

The term "magic methyl" refers to the often-dramatic improvement in a compound's biological activity or pharmacokinetic profile that results from the addition of a single methyl group.<sup>[8]</sup> This concept can be extended to slightly larger alkyl groups like ethyl groups.

Causality of Alkyl Group Effects:

- Conformational Restriction: The addition of a methyl or ethyl group can lock a flexible molecule into a more bioactive conformation, increasing its affinity for a target protein.<sup>[8]</sup>
- Improved Metabolic Stability: Alkyl groups can be positioned to block sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the drug's half-life.
- Enhanced Lipophilicity: Introducing alkyl groups increases a molecule's lipophilicity (LogP), which can improve its ability to cross cell membranes. This must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.<sup>[8]</sup>
- Hydrophobic Interactions: These groups can occupy small, hydrophobic pockets within a protein's binding site, leading to a significant increase in binding affinity.<sup>[8]</sup>

Therefore, while **3-Ethyl-4-methylheptane** serves primarily as a non-polar solvent or a reference compound, understanding the behavior of its constituent parts provides valuable insights for the rational design of new therapeutic agents.

## Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling **3-Ethyl-4-methylheptane**. The information below is a summary and should be supplemented by a thorough review of the supplier's Safety Data Sheet (SDS).<sup>[9][10]</sup>

- Physical Hazards: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and take precautionary measures against static discharge.<sup>[10]</sup>
- Health Hazards: May be fatal if swallowed and enters airways. It can cause skin irritation and serious eye irritation. Avoid breathing vapors.

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[10\]](#) Store locked up.
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

## Conclusion

**3-Ethyl-4-methylheptane** is a specialty branched alkane with well-defined physical and chemical properties. For researchers, its primary value lies in its use as a non-polar solvent, a reference standard for analytical techniques like GC-MS, and as a model compound for studying the fundamental interactions and effects of alkyl groups in more complex systems. A rigorous, self-validating approach to its procurement and characterization is essential for ensuring the reliability and reproducibility of any experimental work in which it is used. Furthermore, the principles of medicinal chemistry, exemplified by the strategic use of its constituent ethyl and methyl groups, provide a broader context for its relevance in the field of drug discovery.

## References

- LookChem. (n.d.). **3-Ethyl-4-methylheptane**.
- Chemsoc. (2025, September 11). **3-ethyl-4-methylheptane** | CAS#:52896-91-0.
- National Center for Biotechnology Information. (n.d.). **3-Ethyl-4-methylheptane**. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). Heptane, 3-ethyl-4-methyl-. In NIST Chemistry WebBook.
- CP Lab Safety. (n.d.). 3-Ethyl-3-methylheptane, 1mL, Each.
- National Institute of Standards and Technology. (n.d.). Heptane, 3-ethyl-4-methyl-. In NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of Heptane, 3-ethyl-2-methyl- (CAS 14676-29-0).
- U.S. Environmental Protection Agency. (n.d.). Heptane, 3-ethyl-2-methyl- - Substance Details.

- Japan Science and Technology Agency. (n.d.). **3-Ethyl-4-methylheptane** | Chemical Substance Information | J-GLOBAL.
- National Council of Educational Research and Training. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- Rosales-Hurtado, M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. *Pharmaceuticals*, 16(8), 1143.
- National Center for Biotechnology Information. (n.d.). 3-Ethyl-4-methylhept-2-ene. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-methylheptane. PubChem Compound Database.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Ethyl-4-methylheptane | C10H22 | CID 521415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane, 3-ethyl-4-methyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Ethyl-4-methylheptane. | 52896-91-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Heptane, 3-ethyl-4-methyl- [webbook.nist.gov]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Ethyl-4-methylheptane chemical suppliers and availability]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12653965#3-ethyl-4-methylheptane-chemical-suppliers-and-availability>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)